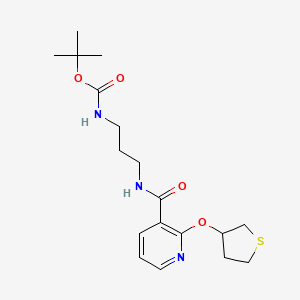
(3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanol is a chemical compound that has gained significant attention in scientific research in recent years. This compound has been studied for its potential use in various fields, including medicine, agriculture, and materials science.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound has been involved in studies focusing on synthesis techniques. For instance, Dimroth rearrangement was used in synthesizing certain pyrazole and isoxazole derivatives, highlighting innovative approaches in organic synthesis (Cao, Quan, & Dong, 2008).
Molecular Docking Studies : It has been part of molecular docking studies, like those involving human DHFR. This indicates its potential in understanding molecular interactions, crucial for drug design and biochemical research (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).
Biological Activity and Applications
Anticancer Properties : Some derivatives containing the pyrazole and isoxazole moieties showed significant anticancer activity. This suggests potential applications in developing novel cancer therapies (Sanjeeva, Narendra, & Venkata, 2022).
Antimicrobial Activity : Several studies have found that compounds with this chemical structure exhibit antimicrobial activity. This indicates their potential in creating new antimicrobial agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Material Science and Chemistry
Synthesis of Novel Derivatives : Research has been conducted on synthesizing new derivatives with this structure, contributing to the field of material science and heterocyclic chemistry. These derivatives may have various applications in different scientific domains (Kao & Tsai, 2016).
Crystal Structure Analysis : Studies have also focused on the crystal structure of compounds with similar structures. Understanding their crystallographic properties is essential for applications in material science and nanotechnology (Cao, Dong, Shen, & Dong, 2010).
properties
IUPAC Name |
[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-11-4-6(3-9-11)8-2-7(5-12)13-10-8/h2-4,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKXWBPGRBEOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate](/img/no-structure.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2471808.png)
![5-Benzyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2471809.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2471812.png)

![2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2471814.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2471821.png)
![1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2471824.png)


![2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2471830.png)